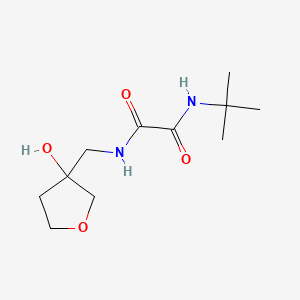

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Description

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tert-butyl group, a tetrahydrofuran ring, and an oxalamide moiety, making it a versatile molecule for diverse applications.

Properties

IUPAC Name |

N'-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)13-9(15)8(14)12-6-11(16)4-5-17-7-11/h16H,4-7H2,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAGWMLXPVCIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC1(CCOC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group at the 3-position of the tetrahydrofuran ring can be introduced via selective oxidation reactions.

Attachment of the Oxalamide Moiety: The oxalamide moiety is introduced through a condensation reaction between an oxalyl chloride derivative and an amine precursor.

Incorporation of the tert-Butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve halides or organometallic reagents under catalytic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(tert-butyl)-N2-(hydroxymethyl)oxalamide

- N1-(tert-butyl)-N2-(tetrahydrofuran-3-yl)oxalamide

- N1-(tert-butyl)-N2-(methyl)oxalamide

Uniqueness

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide stands out due to the presence of the hydroxyl group on the tetrahydrofuran ring, which imparts unique chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications.

Biological Activity

N1-(tert-butyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Synthesis

The compound features a tert-butyl group, a hydroxytetrahydrofuran moiety, and an oxalamide functional group, which contribute to its unique properties. The molecular formula is with a molecular weight of 227.28 g/mol. The synthesis typically involves:

- Formation of the Hydroxytetrahydrofuran Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Oxalamide Formation : The oxalamide group is introduced via reaction with oxalic acid derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Modulation : It may modulate receptor activities, impacting signaling pathways that regulate cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce inflammatory markers in cultured cells, suggesting a role in managing inflammatory diseases.

- Neuroprotective Potential : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by various stressors, indicating possible applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide | Enzyme inhibition | |

| N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide | Antioxidant properties |

This table highlights the diversity in biological activities among related compounds, emphasizing the unique role of the tert-butyl group in enhancing stability and activity.

Applications in Research and Medicine

Given its biological properties, this compound holds promise for various applications:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutics targeting metabolic diseases.

- Biochemical Probes : The compound can serve as a tool in biochemical research to study enzyme functions and cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.